molecular formula C24H30N4O2S B251526 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide

Cat. No. B251526
M. Wt: 438.6 g/mol
InChI Key: UHVBHCOCDUSTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide, also known as BCT-100, is a small molecule inhibitor of the protein tyrosine phosphatase SHP2. This molecule has been found to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.

Scientific Research Applications

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been found to have potential therapeutic applications in various diseases. In cancer, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the SHP2 protein, which is overexpressed in many types of cancer. N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment. In autoimmune disorders, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been shown to suppress the activation of T cells, which play a key role in the development of autoimmune diseases. In cardiovascular diseases, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been found to improve cardiac function and reduce inflammation in animal models.

Mechanism of Action

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide is a small molecule inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a key regulator of various signaling pathways involved in cell growth, differentiation, and survival. By inhibiting SHP2, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can disrupt these signaling pathways and inhibit the growth and proliferation of cancer cells. N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can also suppress the activation of T cells by inhibiting the SHP2-mediated signaling pathway. In cardiovascular diseases, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can improve cardiac function and reduce inflammation by inhibiting the SHP2-mediated signaling pathway.
Biochemical and Physiological Effects:
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In autoimmune disorders, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can suppress the activation of T cells and reduce the production of pro-inflammatory cytokines. In cardiovascular diseases, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can improve cardiac function, reduce inflammation, and inhibit the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide has several advantages for lab experiments, including its small size, high potency, and specificity for SHP2. N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide can be easily synthesized and purified, and its activity can be measured using various biochemical and cellular assays. However, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide.

Future Directions

There are several future directions for research on N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide. First, further studies are needed to investigate the efficacy and safety of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide in different disease models, including cancer, autoimmune disorders, and cardiovascular diseases. Second, the mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide needs to be further elucidated, including the downstream signaling pathways affected by SHP2 inhibition. Third, the pharmacokinetics and pharmacodynamics of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide need to be studied in more detail, including its absorption, distribution, metabolism, and excretion in vivo. Finally, the development of more potent and selective SHP2 inhibitors based on the structure of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide is a promising direction for future research.

Synthesis Methods

The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide involves several steps, starting with the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with carbon disulfide to form the corresponding isothiocyanate. This is followed by the reaction of the isothiocyanate with 3,5-dimethylbenzoyl chloride to form the final product, N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide. The synthesis has been reported in detail in a research paper by Liu et al. (2018).

properties

Molecular Formula

C24H30N4O2S

Molecular Weight

438.6 g/mol

IUPAC Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C24H30N4O2S/c1-4-5-22(29)28-12-10-27(11-13-28)21-8-6-20(7-9-21)25-24(31)26-23(30)19-15-17(2)14-18(3)16-19/h6-9,14-16H,4-5,10-13H2,1-3H3,(H2,25,26,30,31)

InChI Key

UHVBHCOCDUSTAF-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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